molecular formula C3H3F3OS B3015142 Vinyl(trifluoromethyl) sulfoxide CAS No. 18370-91-7

Vinyl(trifluoromethyl) sulfoxide

Cat. No. B3015142
CAS RN: 18370-91-7
M. Wt: 144.11
InChI Key: AWWMMZJZQBAVBZ-UHFFFAOYSA-N
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Description

Vinyl(trifluoromethyl) sulfoxide is a compound that has been studied for its steric and electronic structure . It is considered a potential building block for pharmaceutically and agrochemically relevant products .


Synthesis Analysis

A novel high-yielding approach to trifluoromethyl vinyl sulfoxide from 2-mercaptoethanol and trifluoromethyl iodide has been reported . This compound has demonstrated the ability to react with N-, O-, and S-nucleophiles .


Molecular Structure Analysis

Potential functions of internal rotation about the C-S bond in this compound were determined and stationary points were identified by vibrational analysis at the MP2(full)/6-31+G(d), B3PW91/6-31+G(d), and B3PW91/6-311+G(3df,p) levels . Energetically favorable conformations were established, and rotation barriers and molecular geometry parameters were evaluated .


Chemical Reactions Analysis

This compound has been used for the first time in high-pressure-mediated 1,3-dipolar cycloaddition reactions with nitrones to synthesize (trifluoromethyl)sulfanyl isoxazolidines . The sulfoxides engage in metal-free C-H trifluoromethylation with a range of (hetero)arenes .

Scientific Research Applications

Fluorescent Protein Research

Trifluoromethanesulfinylethene can be used in the research of fluorescent proteins (FPs). FPs have rich fluorescence spectra and photochemical properties that have promoted widespread biological research applications . The compound’s unique properties could potentially enhance the fluorescence spectra of these proteins, leading to more accurate and diverse research outcomes .

Fluorinated Polymers

The compound is used in the synthesis of fluorinated polymers. These polymers exhibit a unique combination of attributes, including chemical inertness, low surface energy, exceptional weather resistance, and intriguing electrical properties . Trifluoromethanesulfinylethene can contribute to the development of novel fluorinated polymers with enhanced solubility, processability, and structural diversity .

Flexible Electronics

Fluorinated polymers, which can be synthesized using Trifluoromethanesulfinylethene, have been developed for a multitude of applications, including flexible electrodes, alternating current (AC) electroluminescent devices, energy storage capacitors, triboelectric nanogenerators, and lithium batteries . These applications are particularly relevant in the era of flexible and wearable electronics .

Nucleophilic Addition Reactions

Trifluoromethanesulfinylethene has been demonstrated to react with N-, O-, and S-nucleophiles . This reactivity can be harnessed in various chemical reactions and processes, expanding the range of possible compounds that can be synthesized.

Drug Development

Trifluoromethanesulfinylethene can be used in the development of new drugs. Many FDA-approved drugs contain the trifluoromethyl group, which can be introduced into organic compounds of interest using reagents like Trifluoromethanesulfinylethene . This can lead to the development of new drugs with unique pharmacological activities .

Internal Rotation Studies

The compound can be used in studies of internal rotation about the C-S bond . Understanding the potential functions of internal rotation in such compounds can provide valuable insights into their chemical behavior and potential applications .

Mechanism of Action

The mechanism of action of Vinyl(trifluoromethyl) sulfoxide involves the formation of highly electrophilic sulfonium salts, generated from trifluoromethyl sulfoxides by an interrupted Pummerer reaction . These salts are susceptible to reaction with a range of nucleophiles .

Future Directions

The trifluoromethyl group, which is part of Vinyl(trifluoromethyl) sulfoxide, plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that this compound and similar compounds may have significant potential for future research and applications.

properties

IUPAC Name

1-(trifluoromethylsulfinyl)ethene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3OS/c1-2-8(7)3(4,5)6/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWMMZJZQBAVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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